Product packaging for 4-Butoxy-2-methylaniline(Cat. No.:CAS No. 150748-89-3)

4-Butoxy-2-methylaniline

Cat. No.: B2448543
CAS No.: 150748-89-3
M. Wt: 179.263
InChI Key: OBQQJOIBIBZNAR-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Academic Chemical Research

Aniline and its derivatives are cornerstone compounds in the field of organic chemistry. wikipedia.org They serve as versatile precursors and intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netresearchgate.netopenaccessjournals.com The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a multitude of chemical transformations. wikipedia.org

In academic research, aniline derivatives are extensively studied to understand structure-activity relationships, reaction mechanisms, and to develop novel synthetic methodologies. acs.org The electronic effects of different substituents on the aniline ring can significantly influence the compound's basicity, nucleophilicity, and susceptibility to electrophilic substitution, making them ideal models for physical organic chemistry studies. wikipedia.org Researchers continuously explore new derivatives to create materials with specific optical, electronic, or biological properties. researchgate.net The synthesis of compounds like paracetamol, a widely used analgesic, from aniline derivatives highlights their importance in medicinal chemistry. wikipedia.org

Structural Characteristics and Positional Isomerism of Butoxy- and Methyl-Substituted Anilines

The properties of butoxy- and methyl-substituted anilines are heavily influenced by the specific arrangement of the butoxy, methyl, and amino groups on the benzene (B151609) ring. This phenomenon is known as positional isomerism. The relative positions of these substituents affect the electronic distribution within the aromatic ring and the steric environment around the amino group.

For 4-Butoxy-2-methylaniline, the butoxy group at the para-position to the amino group acts as an electron-donating group through resonance, increasing the electron density of the ring. The methyl group at the ortho-position also contributes to this electron-donating effect through induction, while also introducing steric hindrance around the amino group. This combination of electronic and steric effects dictates the compound's reactivity in various chemical reactions.

To understand the unique characteristics of this compound, it is useful to compare it with its isomers and structurally related compounds.

4-Butyl-2-methylaniline: This compound is a positional isomer where the oxygen atom of the butoxy group is absent, and a butyl group is directly attached to the ring. chemicalbook.comsigmaaldrich.comnih.gov This change significantly alters the electronic properties. While the butyl group is electron-donating through induction, it lacks the strong resonance donation of the butoxy group's oxygen atom. 4-Butyl-2-methylaniline has been investigated for its role in preparing compounds that act as antagonists of MDR proteins, which could be relevant in treating drug-resistant cancers. chemicalbook.com

3-(Sec-butoxy)-2-methylaniline: In this isomer, the butoxy group is in a different form (sec-butoxy) and is located at the meta-position relative to the amino group. The sec-butoxy group introduces a chiral center, meaning this compound can exist as enantiomers. The placement at the meta position means its electron-donating effect on the ring is primarily inductive rather than through resonance, which would alter its reactivity in electrophilic aromatic substitution reactions compared to the 4-butoxy isomer.

2-Butoxy-4-methylaniline: Here, the positions of the butoxy and methyl groups are swapped. sigmaaldrich.com With the bulky butoxy group now at the ortho-position, the steric hindrance around the amino group is significantly increased. This can impede reactions that involve the amino group and can also influence the regioselectivity of reactions on the aromatic ring.

The following table provides a comparative overview of the structural and chemical properties of this compound and its related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from this compound
This compound C₁₁H₁₇NO179.26-
4-Butyl-2-methylaniline C₁₁H₁₇N163.26Butyl group at position 4 instead of a butoxy group.
3-(Sec-butoxy)-2-methylaniline C₁₁H₁₇NO179.26Sec-butoxy group at position 3; introduces chirality.
2-Butoxy-4-methylaniline C₁₁H₁₇NO179.26Positions of butoxy and methyl groups are swapped. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2448543 4-Butoxy-2-methylaniline CAS No. 150748-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQQJOIBIBZNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150748-89-3
Record name 4-butoxy-2-methylaniline
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Synthetic Methodologies for 4 Butoxy 2 Methylaniline

Alkylation Strategies for Aromatic Amine Functionalization

Alkylation is a fundamental process in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 4-butoxy-2-methylaniline, the key transformation is the formation of an ether linkage at the 4-position of the 2-methylaniline core. This is typically achieved through the O-alkylation of a phenol (B47542) precursor.

Direct Alkylation of Substituted Aniline (B41778) Precursors

The most direct route to this compound is through the alkylation of 4-amino-3-methylphenol (B1666317) with a suitable butylating agent, such as a butyl halide. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the butyl halide in an S(_N)2 reaction.

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Base: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. The choice of base can influence the reaction rate and yield. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K(_2)CO(_3), Na(_2)CO(_3)), and hydrides (e.g., NaH). The strength of the base should be sufficient to deprotonate the phenol without causing unwanted side reactions.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can accelerate S(_N)2 reactions. wikipedia.org Protic solvents can slow down the reaction by solvating the nucleophile, reducing its reactivity.

Temperature: The reaction temperature affects the rate of the reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. wikipedia.org Typical temperatures for Williamson ether synthesis range from 50 to 100 °C. However, excessively high temperatures can promote side reactions such as elimination of the alkyl halide.

Stoichiometry: The molar ratio of the reactants is another critical factor. While a 1:1 stoichiometry between the aminophenol and the butyl halide is theoretically required, in practice, a slight excess of the alkylating agent may be used to ensure complete conversion of the starting material.

Table 1: Illustrative Optimization of Reaction Conditions for the O-Butylation of a Protected Aminophenol Precursor
EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃AcetoneRefluxGood
2NaOHEthanol (B145695)RefluxModerate
3NaHDMF80Excellent
4Cs₂CO₃Acetonitrile80Very Good

Several side reactions can occur during the direct alkylation of 4-amino-3-methylphenol, leading to a decrease in the yield of the desired product and complicating purification.

Over-alkylation: The primary side reaction of concern is N-alkylation, where the amino group competes with the hydroxyl group as a nucleophile, leading to the formation of N-butyl and N,N-dibutyl derivatives. To prevent this, the amino group is often protected before the alkylation step.

Isomerization: While less common in this specific synthesis, isomerization of the alkylating agent can occur, particularly if secondary or tertiary butyl halides are used under conditions that favor carbocation formation. Using a primary butyl halide like 1-bromobutane (B133212) or 1-iodobutane (B1219991) minimizes this risk as the reaction proceeds via a direct S(_N)2 pathway.

Elimination: The base used to deprotonate the phenol can also induce elimination (E2) of the alkyl halide, forming butene as a byproduct. This is more prevalent with sterically hindered alkyl halides and at higher temperatures.

Friedel-Crafts Alkylation with Directed Substitution

While the Williamson ether synthesis is the more common and direct approach for forming the ether linkage in this compound, Friedel-Crafts alkylation represents an alternative, though less direct, strategy for modifying the aromatic ring. In a hypothetical scenario, one could envision a Friedel-Crafts reaction to introduce a butyl group onto a pre-existing 2-methylaniline derivative. However, the presence of the amino group poses significant challenges for traditional Friedel-Crafts reactions.

Friedel-Crafts reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl(_3)) or iron(III) chloride (FeCl(_3)). The Lewis acid activates the alkylating agent, typically an alkyl halide or an alcohol, generating a carbocation or a carbocation-like species that then acts as the electrophile in an electrophilic aromatic substitution reaction.

However, the amino group of anilines is a Lewis base and will readily coordinate with the Lewis acid catalyst. This deactivates the catalyst and also deactivates the aromatic ring towards electrophilic attack by forming a positively charged anilinium-type species.

To overcome the challenges associated with the free amino group in Friedel-Crafts reactions, a common strategy is to protect the amino group. Acetylation is a frequently employed method, converting the highly activating and Lewis basic amino group into a less activating and non-basic acetamido group.

The synthesis would proceed as follows:

Protection: The amino group of 2-methylaniline is acetylated using acetic anhydride (B1165640) or acetyl chloride to form N-(2-methylphenyl)acetamide.

Friedel-Crafts Alkylation: The N-acetylated compound can then undergo a Friedel-Crafts reaction. The acetamido group is an ortho-, para-director, so the introduction of a butyl group would need to be directed to the desired position. However, direct Friedel-Crafts alkylation to introduce a butoxy group is not feasible. This strategy would be more applicable for introducing an alkyl group directly to the ring.

Deprotection: Following the alkylation, the acetyl group is removed by hydrolysis under acidic or basic conditions to regenerate the free amino group.

Mixed Acid Catalysis for Regioselective Para-Alkylation

While the core Williamson ether synthesis is base-catalyzed, Brønsted acids can play a crucial role in related etherification reactions, particularly in activating substrates or in facilitating one-pot procedures. In the context of aminophenols, direct alkylation can be challenging due to competing N-alkylation and O-alkylation. To achieve selectivity, the more nucleophilic amino group is often protected. This can be done by forming an imine with an aldehyde, a reaction that can be reversed under acidic conditions.

Some Brønsted acids, such as p-toluenesulfonic acid and trifluoroacetic acid, are known to catalyze the formation of enol-ethers from various alcohols and carbonyl compounds. nih.gov Although not a direct analog, this demonstrates the utility of Brønsted acids in facilitating ether formation. In the synthesis of alkoxyanilines from aminophenols, a common strategy involves the selective alkylation of the hydroxyl group. This can be achieved by first protecting the amino group, for instance, by condensation with benzaldehyde. The resulting N-benzylideneaminophenol can then be O-alkylated, followed by acidic hydrolysis to remove the protecting group and yield the desired O-alkylated aniline. researchgate.net This multi-step process, involving both basic and acidic conditions, allows for high regioselectivity.

The efficiency and selectivity of the O-alkylation of aminophenols are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. In a typical Williamson ether synthesis of a protected aminophenol, a base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, making it a potent nucleophile.

Studies on the selective alkylation of aminophenols have shown that reaction rates can be significantly increased by raising the temperature. For instance, the benzylation of o-aminophenol, which is slow at room temperature, can be accelerated at higher temperatures. researchgate.net For the O-alkylation step on a protected aminophenol, refluxing the mixture for several hours is common to ensure the reaction goes to completion. umich.edu The choice of base and its stoichiometry are critical; an appropriate amount of base is needed to facilitate the deprotonation of the phenol without promoting side reactions. For example, in the synthesis of 2-aryloxyethanols from phenols, K₂CO₃ is an effective base when the reaction is conducted in methanol (B129727) at room temperature. thieme-connect.de

The following table illustrates typical conditions for the selective O-alkylation of a protected aminophenol, which is a key step in the synthesis of compounds like this compound.

ReactantAlkylating AgentBaseSolventTemperatureReaction TimeYield
N-benzylidene-4-hydroxy-2-methylaniline1-BromobutaneK₂CO₃AcetoneReflux20 hHigh (Typical)
p-Aminophenol2-ChloroethanolK₂CO₃/Na₂CO₃MethanolRoom Temp.12 hGood

Reductive Amination Approaches via Nitro Precursors

One of the most common and industrially scalable methods for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This approach offers high yields and utilizes readily available starting materials.

The key intermediate for this route is 4-butoxy-2-methyl-1-nitrobenzene (B8408712). The synthesis of this precursor typically starts from a commercially available nitrophenol, such as 2-methyl-4-nitrophenol (B1582141). The synthesis sequence involves the O-alkylation of the phenolic hydroxyl group. This etherification is a classic Williamson ether synthesis, where the phenoxide, formed by reacting the nitrophenol with a base, acts as a nucleophile and attacks an alkyl halide, in this case, 1-bromobutane.

The synthesis of related nitroaromatic ethers, such as 1-chloro-2-methyl-4-nitrobenzene, has been well-documented, demonstrating the feasibility of functional group manipulation on the nitro-substituted ring. mdpi.com The synthesis of the precursor 2-methyl-4-nitrophenol itself can be achieved through the nitration of o-cresol, though this may produce isomeric byproducts that require separation. stackexchange.com

Reaction Scheme:

Etherification: 2-methyl-4-nitrophenol + 1-Bromobutane --(Base, Solvent)--> 4-butoxy-2-methyl-1-nitrobenzene

The final step in this sequence is the reduction of the nitro group of 4-butoxy-2-methyl-1-nitrobenzene to the corresponding amine. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation, with water being the only byproduct. commonorganicchemistry.com

A variety of catalysts and conditions can be employed for this reduction. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this purpose. commonorganicchemistry.com Other catalysts include Raney nickel, which is often used when trying to avoid the dehalogenation of aryl halides, and platinum(IV) oxide. commonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars, in a suitable solvent like ethanol or ethyl acetate.

The presence of substituents on the nitrobenzene (B124822) ring can influence the reaction rate. Electron-donating groups, such as methyl and alkoxy groups, can sometimes accelerate the hydrogenation process. researchgate.net

The following table summarizes various catalytic systems used for the reduction of nitroarenes to anilines.

Catalyst SystemHydrogen SourceSolventTemperatureKey Features
Pd/CH₂ gasEthanol/MethanolRoom Temp. - 80°CHigh efficiency, widely used.
Raney NickelH₂ gasEthanolRoom Temp. - 50°CUseful for substrates with halogen groups. commonorganicchemistry.com
Fe/CaCl₂Hydrazine hydrateWater/EthanolRefluxTransfer hydrogenation, avoids H₂ gas. organic-chemistry.org
Co-Zn/N-CFormic acidIsopropanol100°CTransfer hydrogenation with non-noble metals. nih.gov
Ru/CMK-3H₂ gasEthanol30°CEffective for nitrobenzenes with electron-donating groups. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. This has led to advancements in the synthesis of anilines that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Catalytic Transfer Hydrogenation (CTH): This technique offers a safer alternative to using high-pressure hydrogen gas. It employs hydrogen donor molecules, such as formic acid, hydrazine, or even isopropanol, in the presence of a catalyst. organic-chemistry.orgnih.gov This method is often performed under milder conditions and can exhibit high chemoselectivity. For instance, an N-stabilized Cobalt-Zinc bimetallic catalyst has shown excellent activity in the transfer hydrogenation of various nitro compounds using formic acid as the hydrogen source. nih.gov

Flow Chemistry: Continuous flow synthesis is another advanced technique that offers significant advantages in terms of safety, efficiency, and scalability. akjournals.com Reactions are performed in a continuous stream through a reactor, which allows for better control over reaction parameters like temperature and pressure. For the reduction of nitroaromatics, a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) can be used, minimizing handling of hazardous intermediates and allowing for the easy separation of the product from the catalyst. acs.org This approach can significantly improve the safety of potentially exothermic hydrogenation reactions.

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. For the reduction of nitro groups, nitroreductase (NR) enzymes are being explored as a sustainable alternative to precious-metal catalysts. nih.gov These enzymatic reductions can be performed in aqueous media at room temperature and atmospheric pressure. By immobilizing the enzyme, it can be reused multiple times, making the process more cost-effective. This biocatalytic approach is highly chemoselective and can tolerate functional groups that are sensitive to traditional hydrogenation conditions. acs.org

These advanced methods represent the ongoing evolution of aniline synthesis, aiming for processes that are not only efficient but also sustainable and environmentally responsible. rsc.orgsphinxsai.com

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. orgsyn.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also improving product yields. orgsyn.orgnih.gov This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of synthesizing aniline derivatives, microwave-assisted methods provide higher efficiency and convenience compared to traditional approaches. researchgate.net For instance, reactions catalyzed by acids like p-toluenesulfonic acid can be completed in as little as one hour under microwave conditions, with product yields ranging from 55% to 89%. researchgate.net This approach avoids the prolonged heating often required in conventional synthesis, which can lead to side product formation and degradation of the desired compound. orgsyn.orgnih.gov The increased temperature and pressure achievable in a dedicated microwave reactor are key to driving these reactions effectively. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction and convection (indirect)Direct dielectric heating
Reaction Time Hours to days orgsyn.orgMinutes to a few hours orgsyn.orgresearchgate.net
Energy Efficiency LowerHigher
Product Yield Variable, often lowerGenerally higher researchgate.net
Side Reactions More prevalent due to prolonged heatingReduced due to shorter reaction times

Solvent-Free Reaction Methodologies for Environmental Sustainability

A key goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis, particularly when combined with microwave assistance, offers a powerful and environmentally benign alternative. organic-chemistry.org This methodology minimizes waste by design, with byproducts often being simple, easily removable substances like titanium dioxide. organic-chemistry.org

For reactions involving aniline derivatives, solvent-free conditions have been successfully implemented. Palladium-catalyzed amination reactions, a common method for forming C-N bonds, can be performed at elevated temperatures (100–150°C) without the need for a solvent. researchgate.net Similarly, the condensation of carbonyl compounds with sulfinamides to produce N-(tert-butylsulfinyl)imines proceeds efficiently under solvent-free microwave conditions, demonstrating the broad applicability of this approach to amine-related chemistry. organic-chemistry.org Adopting these methods for the synthesis of this compound reduces environmental impact and simplifies the purification process.

Continuous Processing and Process Intensification Strategies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability. This strategy is particularly effective for process intensification, where reaction and workup can be integrated into a single, continuous operation. nih.govresearchgate.net A notable advancement in aniline synthesis is the development of continuous chemoenzymatic processes. nih.govresearchgate.netacs.orgacs.org

In this approach, a nitroreductase enzyme is immobilized on a resin and packed into a column to create a packed-bed reactor. nih.govresearchgate.netacs.org The reaction proceeds at room temperature and atmospheric pressure in an aqueous buffer, eliminating the need for high-pressure hydrogen gas and expensive precious-metal catalysts typically used in nitroaromatic reductions. nih.govresearchgate.net By incorporating a continuous extraction module, the aniline product is isolated in real-time, and the aqueous phase containing cofactors can be recycled in a closed-loop system. nih.govacs.org This highly selective and low-energy method provides a sustainable alternative to traditional chemical synthesis of aromatic amines. nih.gov

Table 2: Advantages of Continuous Flow Synthesis for Anilines
ParameterTraditional Batch ProcessingContinuous Flow Chemoenzymatic Synthesis
Catalyst Precious metals (e.g., Pd, Pt)Immobilized nitroreductase enzyme nih.govresearchgate.netacs.org
Operating Conditions High temperature and pressureRoom temperature and atmospheric pressure nih.govresearchgate.netacs.org
Reagents High-pressure hydrogen gasGlucose (for cofactor recycling) nih.gov
Workup Separate batch extraction/purificationIntegrated continuous extraction nih.govacs.org
Sustainability Higher energy and resource useLower energy requirements, catalyst reuse nih.gov

Synthetic Utility of this compound as a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, where its specific substitution pattern is essential for the structure and activity of the final molecules.

Role in the Synthesis of Indolyl-Pyridinyl-Propenone Derivatives

This compound is a documented precursor in the multi-step synthesis of specific indolyl-pyridinyl-propenone derivatives. acs.orgnih.gov These compounds are related to chalcones, a class of molecules known for their biological activities. acs.orgnih.gov In this synthetic pathway, this compound is the starting material for constructing the substituted indole (B1671886) ring system.

The synthesis involves a sequence of reactions that include:

Protection: The amine group of this compound is protected, often with a tert-butoxycarbonyl (BOC) group. acs.org

Acylation: The protected aniline undergoes regioselective acylation. acs.org

Cyclization and Deprotection: An acid-catalyzed cyclization forms the indole ring, followed by the removal of the protecting group. acs.org

Formylation: The resulting indole is formylated under Vilsmeier-Haack conditions. acs.orgnih.gov

Condensation: The final step is a condensation reaction with 4-acetylpyridine (B144475) to yield the target indolyl-pyridinyl-propenone. acs.orgnih.gov

The butoxy and methyl groups from the original aniline molecule are incorporated into the final structure at specific positions on the indole ring, influencing the properties of the resulting derivative. acs.org

Integration into the Synthesis of Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one core is a prominent scaffold in medicinal chemistry, forming the basis for numerous bioactive agents. cu.edu.eg The synthesis of derivatives often involves the condensation of an anthranilic acid derivative with an amine or other reagents. researchgate.net Substituted anilines like this compound are key reagents for creating 4-anilinoquinazoline (B1210976) derivatives, which are a well-established class of compounds with significant biological importance. cu.edu.egnih.gov

In a typical synthetic route to 4-anilinoquinazolines, a 4-chloroquinazoline (B184009) intermediate is reacted with a substituted aniline. In this context, this compound would be introduced to displace the chlorine atom at the 4-position of the quinazoline (B50416) ring. This nucleophilic substitution reaction directly incorporates the 4-butoxy-2-methylphenyl moiety into the final structure, yielding a highly substituted quinazolinone derivative. The specific nature of the substituents on the aniline ring is crucial for modulating the biological activity of the final compound. nih.gov

Reaction Pathways and Mechanistic Investigations of 4 Butoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-Butoxy-2-methylaniline is significantly influenced by the electronic properties of its substituents: the amino (-NH2), butoxy (-OC4H9), and methyl (-CH3) groups. These groups dictate the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org

Influence of Substituents on Regioselectivity and Electronic Effects

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating groups (EDGs). vanderbilt.edubyjus.com The amino and butoxy groups are potent activating groups that donate electron density to the aromatic system primarily through resonance effects, involving their lone pairs of electrons. wikipedia.orgvanderbilt.edu The methyl group is a weaker activating group that donates electron density through an inductive effect. vanderbilt.eduyoutube.com

All three substituents are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orgbyjus.comyoutube.com In this compound, the directing effects of the substituents work in concert:

The powerful amino group strongly directs incoming electrophiles to its ortho and para positions.

The butoxy group, located para to the amine, reinforces the activation of the ring.

The methyl group, ortho to the amine, further enhances the electron density of the ring.

The combined influence of these groups makes the aromatic ring exceptionally nucleophilic. vanderbilt.edu The positions ortho to the highly activating amino group are the most probable sites for electrophilic attack. The regiochemical outcome is a result of the stabilization of the cationic intermediate, known as a sigma complex or arenium ion, which is formed during the reaction. vanderbilt.edulibretexts.org The electron-donating groups stabilize the positive charge in this intermediate, particularly when the attack occurs at the ortho and para positions relative to the strongest activating group. wikipedia.org

Table 1: Electronic Effects of Substituents on the Aniline (B41778) Ring

Substituent Type Electronic Effect Directing Influence
Amino (-NH₂) Strongly Activating +R >> -I (Resonance donation) Ortho, Para
Butoxy (-OC₄H₉) Strongly Activating +R > -I (Resonance donation) Ortho, Para
Methyl (-CH₃) Weakly Activating +I (Inductive donation) Ortho, Para

Oxidative and Reductive Transformation Pathways

The transformation pathways for substituted anilines like this compound involve both oxidation and reduction, targeting either the aromatic ring, the substituents, or the amino group itself.

Oxidative Pathways: Anilines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the this compound ring makes it prone to oxidation. Electrochemical oxidation, for example, typically begins with the formation of a radical cation from the amine. mdpi.com Subsequent reactions can lead to the formation of dimers or polymers. Chemical oxidation can result in the formation of quinone-imine structures or other complex colored compounds.

Reductive Pathways: Reductive transformations involving anilines often refer to their synthesis from the corresponding nitroaromatic compounds. For instance, the synthesis of this compound would typically involve the reduction of 1-butoxy-4-nitro-2-methylbenzene. This reduction can be achieved through various methods, including catalytic hydrogenation or using metals in acidic media. An alternative modern approach involves the direct amination of functionalized arylboronic acids with an electrophilic nitrogen source to create substituted anilines. acs.org

Nucleophilic Reactivity and Amine Functionalization

The primary amino group (-NH2) of this compound is a key site of nucleophilic reactivity, allowing for a range of functionalization reactions.

Condensation Reactions and Imine Formation

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgopenstax.org This reaction is a cornerstone of amine chemistry and proceeds through a nucleophilic addition mechanism. openstax.org

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This initial step forms a neutral tetrahedral intermediate called a carbinolamine. openstax.org The reaction is typically catalyzed by a mild acid, which protonates the carbinolamine's hydroxyl group, converting it into a good leaving group (water). libretexts.orgopenstax.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product (C=N). libretexts.org The entire process is reversible, and the equilibrium can be shifted toward the product by removing the water that is formed. operachem.com

General Mechanism for Imine Formation:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion.

Deprotonation: The nitrogen is deprotonated to yield the neutral imine. libretexts.org

Acylation and Alkylation at the Amine Nitrogen

The nucleophilic nitrogen of this compound can be readily modified through acylation and alkylation reactions.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. Acylation converts the basic amine into a neutral amide, significantly altering its chemical properties. The resulting amide is much less nucleophilic and less basic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkylating agents like alkyl halides. This reaction can be difficult to control, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. researchgate.net The selectivity of the reaction can be influenced by factors such as stoichiometry and the nature of the alkylating agent. researchgate.net

Impact of Protecting Groups on Amine Reactivity (e.g., N-Boc)

To control the high reactivity of the amino group and the activated aromatic ring, protecting groups are often employed in the synthesis of complex molecules. libretexts.orgorganic-chemistry.orglibretexts.org One of the most common protecting groups for amines is the tert-butyloxycarbonyl (Boc) group. chemistrytalk.orgmasterorganicchemistry.com

The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). wikipedia.orgnih.govorganic-chemistry.org This transforms the amine into an N-Boc protected carbamate (B1207046). The protection has two major consequences:

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl of the Boc group. organic-chemistry.org This conversion to a carbamate renders the nitrogen essentially non-nucleophilic, preventing it from participating in undesired acylation, alkylation, or condensation reactions. organic-chemistry.org

Deactivation of the Aromatic Ring: By withdrawing the nitrogen's lone pair, the Boc group significantly diminishes the amine's powerful electron-donating resonance effect on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, allowing for selective reactions elsewhere in the molecule without undesired ring substitution.

The Boc group is valued for its stability under basic and nucleophilic conditions while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which cleaves the carbamate to regenerate the free amine. masterorganicchemistry.comwikipedia.orgnih.gov

Table 2: Comparison of Unprotected vs. N-Boc Protected Amine Reactivity

Property Unprotected Amine (R-NH₂) N-Boc Protected Amine (R-NHBoc)
Nucleophilicity High Very Low organic-chemistry.org
Basicity Basic Neutral
Ring Activation (EAS) Strongly Activating Deactivating
Reactivity with Electrophiles High (at N and ring) Low
Cleavage Conditions N/A Mild Acid (e.g., TFA, HCl) wikipedia.org

Metal-Catalyzed and Transition-Metal-Free Coupling Reactions

The functionalization of this compound can be achieved through various modern coupling methodologies, which allow for the precise formation of new chemical bonds. These methods include both reactions mediated by transition metals and those that proceed without such catalysts.

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, pivotal in creating pharmaceuticals and advanced materials. For anilines like this compound, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for creating N-aryl linkages. wikipedia.orgyoutube.com This reaction class facilitates the coupling of an amine with an aryl halide or triflate, expanding the synthetic utility of aniline derivatives. wikipedia.orgchemeurope.com

The general catalytic cycle for a Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. chemeurope.com While specific studies detailing the use of this compound in Buchwald-Hartwig reactions are not prevalent, the reaction's broad scope with various substituted anilines suggests its applicability. For instance, studies on the coupling of aryl halides with structurally similar anilines, such as 4-methylaniline, have been used to develop predictive models for reaction yields, indicating the general robustness of this method for aniline derivatives. nih.gov

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. These reactions are valuable for coupling aryl halides with a wide array of N-nucleophiles, including amines and azoles. nih.govmdpi.com The use of ligands like α-benzoin oxime or L-proline can promote these reactions, often allowing for milder conditions. nih.govmdpi.com Given the successful application of copper catalysis for N-arylation across a broad spectrum of substrates, it is a viable method for the functionalization of this compound. nih.gov

Table 1: Comparison of Common Catalytic Systems for C-N Cross-Coupling

Catalyst System Typical Reactants Ligands Base Advantages
Palladium-Catalyzed Aryl Halides/Triflates + Amines Phosphine-based (e.g., BINAP, dppf) Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) High functional group tolerance, broad scope. wikipedia.orgorganic-synthesis.com
Copper-Catalyzed Aryl Halides + N-Nucleophiles L-proline, Oximes, Diamines K₃PO₄, Cs₂CO₃ Lower cost of catalyst, effective for heteroaryl substrates. nih.govmdpi.com

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest due to the prevalence of fluorine in pharmaceuticals and agrochemicals. Traditional methods often require harsh conditions. A modern, transition-metal-free approach involves the use of silylboronates to mediate the cross-coupling of organic fluorides with amines.

This defluoroamination process typically utilizes a silylboronate (like R₃Si-Bpin) in cooperation with a strong base, such as potassium tert-butoxide (KOtBu), to enable the room-temperature coupling of C-F and N-H bonds. This method avoids the high energy barriers associated with traditional nucleophilic aromatic substitution (SₙAr) on fluoroarenes. nih.govresearchgate.net The reaction is believed to proceed through the activation of the C-F bond by the silylboronate, facilitating the nucleophilic attack of the amine. This strategy has been shown to be selective for C-F bonds even in the presence of other potentially reactive groups like C-O, C-Cl, and C-N bonds. nih.gov

While direct examples employing this compound are not explicitly documented in seminal reports, the methodology has been successfully applied to a range of N-alkylanilines and other secondary amines with various fluoroarenes. researchgate.netnih.gov The general applicability to substituted anilines suggests that this compound would be a suitable substrate for these transition-metal-free C-N bond-forming reactions. nih.govresearchgate.net

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.orglibretexts.org This transformation can be catalyzed by a variety of systems, including transition metals and photoredox catalysts, and can be applied to alkenes, alkynes, and allenes. organicreactions.orgnih.gov

A related and powerful transformation is hydroaminoalkylation, which involves the addition of an α-aminoalkyl radical to an unsaturated system. organic-chemistry.orgnih.gov Recent advancements in photoredox catalysis have enabled the intermolecular hydroaminoalkylation of styrenes with unprotected primary and secondary amines under mild conditions. nih.govbath.ac.uk These reactions often utilize an organophotocatalyst that, upon visible light irradiation, initiates a hydrogen atom transfer (HAT) process to generate a nucleophilic α-amino radical from the amine. This radical then adds to the alkene, typically with anti-Markovnikov selectivity in the case of styrenes. organic-chemistry.orgnih.govresearchgate.net

The scope of these photocatalytic reactions is broad, tolerating a wide range of functional groups on both the amine and the alkene. organic-chemistry.orgnih.govnih.gov Although this compound has not been specifically listed as a substrate in key studies, the successful hydroaminoalkylation with various other substituted anilines makes it a highly probable candidate for this type of transformation. nih.gov

Table 2: Key Features of Hydroamination and Hydroaminoalkylation

Reaction Type Description Catalyst/Conditions Regioselectivity
Hydroamination Formal addition of an N-H bond across a C-C multiple bond. wikipedia.org Transition metals (Pd, Ir, Rh), Lanthanides, Alkali metals. libretexts.org Varies (Markovnikov or anti-Markovnikov) depending on catalyst and substrate. nih.gov
Hydroaminoalkylation Addition of an α-aminoalkyl radical to an unsaturated system. organic-chemistry.orgnih.gov Organophotocatalyst, visible light, HAT catalyst (e.g., thiol, azide). organic-chemistry.orgnih.gov Typically anti-Markovnikov for styrenes. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing conditions and expanding their scope. For transformations involving this compound, particularly those proceeding under oxidative or photocatalytic conditions, the investigation of radical intermediates is paramount.

Many modern synthetic reactions proceed through radical intermediates, which are species with unpaired electrons. libretexts.orglumenlearning.com The formation of radicals from aniline derivatives can be initiated by single-electron transfer (SET) processes, often mediated by a photocatalyst or a chemical oxidant. researchgate.net For anilines, this can lead to the formation of an aminium radical cation, which can then undergo further reactions, such as deprotonation to form an aminyl radical or hydrogen atom abstraction from an adjacent C-H bond to form an α-amino radical.

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals have shown that hydrogen abstraction from the amino group is a key pathway, leading to the formation of an N-centered radical (NH-C₆H₄-CH₃). researchgate.net By analogy, this compound would be expected to form a corresponding aminyl radical under similar oxidative conditions. This intermediate is a key species in many C-N bond-forming and hydroaminoalkylation reactions.

To confirm the involvement of radical intermediates in a reaction mechanism, chemists employ radical initiators and scavengers (quenchers).

Radical Initiators: Tert-butyl hydroperoxide (TBHP) is a common oxidant and radical initiator. organic-chemistry.org It can decompose, often with the help of a metal catalyst or heat, to form tert-butoxyl (t-BuO•) and tert-butylperoxyl (t-BuOO•) radicals. researchgate.netnih.gov These highly reactive species can then initiate a radical chain reaction by abstracting a hydrogen atom from a substrate, such as an aniline. organic-chemistry.orgrsc.org The use of TBHP in a reaction involving this compound could be used to promote a transformation suspected of having a radical pathway. researchgate.net

Radical Quenchers/Scavengers: To verify that a reaction proceeds via a radical mechanism, radical scavengers are added. These molecules are designed to trap reactive radical intermediates, thereby inhibiting or stopping the reaction.

Butylated hydroxytoluene (BHT) is a phenolic antioxidant that functions as an effective radical scavenger. researchgate.netnih.gov It readily donates its phenolic hydrogen atom to a radical, forming a stable, resonance-delocalized phenoxyl radical that is generally unreactive and terminates the radical chain. nih.govresearchgate.net The significant inhibition of a reaction upon the addition of BHT is strong evidence for a radical-based mechanism. researchgate.netdntb.gov.ua

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is another stable radical that acts as a radical trap. It efficiently combines with carbon-centered radicals to form stable adducts, effectively taking them out of the reaction cycle. Its presence would therefore quench reactions that rely on such intermediates.

The systematic use of these initiators and quenchers in mechanistic experiments allows for the detailed elucidation of reaction pathways, confirming the presence and role of radical species in the transformations of compounds like this compound.

Table 3: Common Reagents for Investigating Radical Mechanisms

Reagent Chemical Name Role Mechanism of Action
TBHP Tert-butyl hydroperoxide Radical Initiator Decomposes to form reactive alkoxyl and peroxyl radicals that initiate chain reactions. organic-chemistry.orgnih.gov
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical Quencher Stable radical that traps reactive radical intermediates, particularly carbon-centered radicals.
BHT Butylated hydroxytoluene Radical Scavenger Phenolic antioxidant that donates a hydrogen atom to quench radical chains. nih.govresearchgate.net

Formation and Reactivity of Iminium Ion Intermediates in Cyclization Reactions (e.g., Tetrahydroquinolines)

The formation of an iminium ion is a critical step in many organic reactions, serving as a powerful electrophilic intermediate. In reactions involving this compound, the iminium cation is typically generated through the condensation of the secondary amine functionality with an aldehyde or ketone. wikipedia.orgnih.gov This reaction is often acid-catalyzed and proceeds via a rapid, reversible process to form the [R₂N=CR₂]⁺ species. wikipedia.org

Once formed, the iminium ion's reactivity is central to the synthesis of various heterocyclic structures, most notably tetrahydroquinolines. Tetrahydroquinolines are synthesized via a formal [4+2] cycloaddition known as the Povarov reaction. In this sequence, the iminium ion generated from this compound and an aldehyde acts as the dienophile. This electrophilic intermediate then reacts with an electron-rich alkene, such as a vinyl ether, to initiate the cyclization cascade. nih.govmdpi.com

The general mechanism involves:

Iminium Ion Formation: this compound reacts with an aldehyde in the presence of an acid catalyst.

Electrophilic Attack: The electron-rich alkene attacks the iminium ion.

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the six-membered ring characteristic of the tetrahydroquinoline core. researcher.life

The substituents on the aniline ring, namely the butoxy and methyl groups, influence the reactivity of the iminium intermediate. The electron-donating nature of the butoxy group can enhance the nucleophilicity of the aromatic ring, potentially facilitating the final cyclization step. Computational studies on related substituted anilines support the role of such intermediates in determining reaction pathways and product formation. nih.govresearchgate.net The stereochemical outcome of these cyclization reactions is often controlled by the geometry of the iminium ion and the approach of the nucleophile, a principle known as stereoelectronic control. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating the mechanism of reactions involving this compound. The determination of reaction rates and the influence of various parameters provide insight into the rate-determining step and the nature of intermediates. For reactions of substituted anilines, rates are often measured spectrophotometrically under pseudo-first-order conditions, where the concentration of one reactant is kept in significant excess. koreascience.kr

Investigations into the reactions of various substituted anilines have shown that the reaction order can vary. For instance, studies on the reaction of anilines with chloramine-T revealed a first-order dependence on the oxidant and a fractional-order dependence on the amine. rsc.orgutmb.edu This fractional order suggests a pre-equilibrium step, likely the formation of a complex, before the rate-determining step. rsc.orgutmb.edu

A hypothetical kinetic study on a reaction involving this compound, such as an N-alkylation or cyclization, might yield data similar to that observed for other substituted anilines. The Brønsted-type plot, which correlates the logarithm of the second-order rate constants with the pKa values of the conjugate acids of the anilines, is a valuable tool. A linear Brønsted plot typically indicates that the reaction mechanism does not change as the basicity of the aniline nucleophile is varied. koreascience.kr

Table 1: Hypothetical Rate Data for the Reaction of Substituted Anilines This table presents illustrative data to demonstrate typical kinetic findings in reactions involving substituted anilines. Specific experimental values for this compound are not provided in the search results.

Aniline DerivativepKa of Conjugate AcidObserved Rate Constant (k_obs, s⁻¹)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
4-Nitroaniline1.00.0050.05
4-Chloroaniline4.00.0250.25
Aniline4.60.0400.40
This compound ~5.0 (Estimated)0.0650.65
4-Methoxyaniline5.30.0900.90
Analysis of Catalyst Loading and Substrate Concentration Effects

In catalyzed reactions involving this compound, the concentration of the catalyst and substrates significantly impacts the reaction rate. Generally, increasing the catalyst concentration, or loading, provides more active sites for the reaction, leading to an acceleration of the rate. ajpojournals.org This effect is typically linear up to an optimal concentration, after which the rate may plateau. ajpojournals.org Further increases in catalyst loading beyond this point may not enhance the yield or may even lead to adverse effects like aggregation. ajpojournals.orgresearchgate.net

Similarly, the concentration of the substrates (this compound and the other reactant) affects the reaction rate according to the reaction's order with respect to each substrate. For many multi-component reactions, optimizing the substrate concentrations is crucial for achieving high yields and minimizing side reactions. Fine-tuning the catalyst concentration is a key step in optimizing reaction conditions for improved efficiency and product selectivity. ajpojournals.org

Table 2: Illustrative Effect of Catalyst Loading on Reaction Yield This table provides a representative example of how catalyst loading can influence the outcome of a reaction. The data is hypothetical and serves to illustrate a general principle.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1012< 10
22.5845
35.0578
410.0392
515.0392

Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Confirmation

Deuterium labeling is a powerful technique used to trace the pathways of atoms and confirm reaction mechanisms. chem-station.com By replacing a specific hydrogen atom in a reactant with its heavier isotope, deuterium, chemists can follow its fate in the product, providing direct evidence for proposed mechanistic steps. This method is particularly useful for distinguishing between different potential pathways, such as those involving hydride shifts or specific C-H bond cleavages. chem-station.comresearchgate.net

For example, in a proposed mechanism for the formation of a tetrahydroquinoline from this compound, if a C-H bond cleavage is suspected to be the rate-determining step, deuterating that position would lead to a primary kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one. chem-station.com Conversely, the absence of a KIE might suggest that C-H bond cleavage is not involved in the rate-limiting step. rsc.org

Labeling studies can also confirm the reversibility of certain steps. If deuterium is found to be incorporated back into the starting material over the course of the reaction, it indicates that an early step in the mechanism is reversible. researchgate.net Such experiments would be invaluable in solidifying the mechanistic understanding of complex, multi-step reactions involving this compound.

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry provides profound insights into reaction mechanisms through transition state analysis and reaction coordinate modeling. arxiv.org Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, mapping the energetic landscape from reactants to products. nih.govresearchgate.net All chemical transformations proceed through a high-energy, unstable structure known as the transition state, which has a lifetime of approximately 10⁻¹³ seconds. dntb.gov.ua

For reactions involving this compound, computational modeling can be used to:

Identify Transition Structures: Calculate the geometry and energy of the transition state for each elementary step. The transition state represents the energy barrier that must be overcome for the reaction to proceed. dntb.gov.ua

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate. nih.gov

Model the Reaction Coordinate: An algebraic method can be used for the analytical determination of an expression for the reaction coordinate, which represents the lowest energy path from reactants to products. dtic.mil

Elucidate Reaction Mechanisms: By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. pku.edu.cn

Recent computational studies on the reactions of substituted anilines with radicals, for example, have used DFT calculations to determine reaction mechanisms and rate coefficients. mdpi.comresearchgate.net These studies highlight the importance of factors like the polarity of the molecules and substitutions on the aniline nitrogen in influencing reaction rates. nih.gov Such computational approaches are critical for predicting reactivity and selectivity in the reactions of this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular backbone and the specific arrangement of functional groups.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of 4-Butoxy-2-methylaniline provides distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, which includes a terminal methyl group, three methylene (B1212753) groups in the butoxy chain, an aromatic ring, an aromatic methyl group, and an amine group, a predictable pattern of chemical shifts, multiplicities, and integrations emerges.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The number of signals confirms the molecular symmetry, and the chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aliphatic vs. aromatic, or proximity to electronegative atoms like oxygen and nitrogen).

Below are the predicted spectral data for this compound, derived from established chemical shift principles for its constituent functional groups.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Butoxy CH₃ 0.9 - 1.0 Triplet (t) 3H
Butoxy CH₂ (pos. 3) 1.4 - 1.6 Sextet 2H
Butoxy CH₂ (pos. 2) 1.7 - 1.9 Quintet 2H
Butoxy O-CH₂ (pos. 1) 3.9 - 4.0 Triplet (t) 2H
Aromatic CH₃ 2.1 - 2.2 Singlet (s) 3H
Amine NH₂ 3.5 - 4.5 Broad Singlet (br s) 2H
Aromatic H (pos. 6) 6.6 - 6.7 Doublet (d) 1H
Aromatic H (pos. 5) 6.7 - 6.8 Doublet of Doublets (dd) 1H

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Butoxy CH₃ 13 - 15
Butoxy CH₂ (pos. 3) 19 - 21
Butoxy CH₂ (pos. 2) 31 - 33
Butoxy O-CH₂ (pos. 1) 67 - 69
Aromatic CH₃ 16 - 18
Aromatic C-5 113 - 115
Aromatic C-3 115 - 117
Aromatic C-6 117 - 119
Aromatic C-2 120 - 122
Aromatic C-1 (C-NH₂) 138 - 140

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously establishing atomic connectivity. pressbooks.pub Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful. youtube.com

¹H-¹H COSY: This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons of the butoxy chain, confirming their sequence. It would also show correlations between the vicinal aromatic protons, confirming their positions on the benzene (B151609) ring.

¹H-¹³C HSQC: This technique maps protons to the carbon atoms to which they are directly attached. emerypharma.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum, verifying the assignments made in the 1D analyses. For instance, the triplet at ~4.0 ppm would correlate with the carbon signal at ~68 ppm, confirming the O-CH₂ group.

Resolution of Spectroscopic Data Inconsistencies: Conformational Flexibility and Solvent Effects

Spectroscopic data can be influenced by molecular dynamics and the chemical environment. For this compound, two key factors can affect the NMR spectra:

Conformational Flexibility: The butoxy group is not rigid and can rotate around its C-C and C-O single bonds. This rotational freedom can lead to time-averaging of NMR signals. At room temperature, this typically results in sharp, averaged signals for the butyl chain. However, at lower temperatures, this rotation may slow sufficiently to cause broadening of the signals or even the appearance of multiple conformers, complicating the spectrum.

Solvent Effects: The choice of deuterated solvent can significantly alter the chemical shifts, particularly for protons involved in hydrogen bonding, such as the amine (NH₂) protons. tandfonline.comtandfonline.com In aprotic, non-polar solvents like benzene-d₆, the NH₂ signal would be expected at a lower chemical shift compared to its position in a hydrogen-bond-accepting solvent like DMSO-d₆. researchgate.net The solvent can also influence the shifts of aromatic protons through anisotropic effects. tandfonline.com These solvent-induced shifts can be used advantageously to resolve overlapping signals and confirm assignments. The chemical shift of the amine protons is also sensitive to concentration and temperature. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically transfers molecules from solution to the gas phase as intact, charged species with minimal fragmentation. sciex.comlcms.czfrag-den-staat.deresearchgate.net For this compound, analysis by positive-ion ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺.

Given the molecular formula C₁₁H₁₇NO and a monoisotopic mass of approximately 179.13 Da, the primary ion observed would be at an m/z of 180.14. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 202.12 or the potassium adduct [M+K]⁺ at m/z 218.09, might also be observed depending on the purity of the solvent and sample. uni.lu The presence of the strong [M+H]⁺ peak confirms the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. The mass spectrometer in a typical GC-MS system uses a high-energy electron ionization (EI) source, which is a hard ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation. libretexts.org

The molecular ion (M⁺) for this compound would appear at m/z 179. The predicted fragmentation pattern is governed by the stability of the resulting carbocations and neutral radicals, with cleavage often occurring at bonds adjacent to heteroatoms (α-cleavage) or at the benzylic position. miamioh.edulibretexts.orgyoutube.com

Predicted Major Fragments in the GC-MS (EI) Spectrum of this compound

m/z Value Proposed Fragment Structure / Neutral Loss Fragmentation Pathway
179 [C₁₁H₁₇NO]⁺ Molecular Ion (M⁺)
123 [M - C₄H₈]⁺ Loss of butene via McLafferty rearrangement
122 [M - C₄H₉•]⁺ Loss of butyl radical (cleavage of O-alkyl bond)
108 [M - C₅H₁₁•]⁺ Alpha-cleavage of the ether, loss of a pentyl radical
94 [M - C₆H₁₃•]⁺ Further fragmentation

The most characteristic fragmentation pathways for this molecule would involve the butoxy side chain. Alpha-cleavage next to the ether oxygen is a common pathway for ethers, and the loss of a butyl radical or a butene molecule are highly probable events. libretexts.orgwhitman.edu The stability of the resulting oxonium or phenolic ions drives these fragmentations.

Vibrational Spectroscopy (IR, Raman)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum reveals the characteristic vibrational frequencies of the bonds within the molecule, allowing for the identification of specific functional groups. For this compound, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to the vibrations of the amine group, the aromatic ring, the ether linkage, and the alkyl chains.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric N-H stretch. wpmucdn.com The C-N stretching vibration of the aromatic amine is expected to appear in the 1340-1250 cm⁻¹ range. The aromatic ring itself will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The butoxy group introduces vibrations from the C-O ether linkage and the C-H bonds of the alkyl chain. A strong C-O stretching vibration is anticipated around 1260-1000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and methyl groups are expected in the 2960-2850 cm⁻¹ range. wpmucdn.com

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Asymmetric Stretching Primary Amine (-NH₂) ~3450
N-H Symmetric Stretching Primary Amine (-NH₂) ~3350
Aromatic C-H Stretching Benzene Ring 3100-3000
Aliphatic C-H Stretching -CH₃, -CH₂ (Butoxy) 2960-2850
C=C Stretching Aromatic Ring 1600-1450
N-H Bending (Scissoring) Primary Amine (-NH₂) 1650-1580
C-N Stretching Aromatic Amine 1340-1250
C-O-C Asymmetric Stretching Ether ~1250
C-O-C Symmetric Stretching Ether ~1050

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of the aromatic ring.

In the Raman spectrum of this compound, the symmetric vibrations of the benzene ring are expected to produce strong signals. The ring breathing mode, a characteristic vibration of substituted benzenes, would be a prominent feature. The C-C stretching vibrations within the ring and the C-H in-plane bending vibrations also give rise to distinct Raman bands. The vibrations associated with the butoxy group, such as the C-O-C symmetric stretch and various CH₂ and CH₃ bending and rocking modes, would also be observable. While the N-H stretching vibrations are typically weak in Raman spectra, other vibrations involving the amine group can be detected.

To achieve a more precise assignment of the observed vibrational bands in the FT-IR and Raman spectra, experimental data can be correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to calculate the optimized molecular geometry and the harmonic vibrational frequencies of a molecule in its ground state. researchgate.netglobalresearchonline.netnih.gov

By performing DFT calculations with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), a theoretical vibrational spectrum can be generated. globalresearchonline.netnih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, the computed frequencies are typically scaled using a suitable scaling factor to improve the agreement with the experimental data. globalresearchonline.netnih.gov This correlation allows for a more confident assignment of each experimental band to a specific vibrational mode of the molecule. Such studies have been successfully performed on structurally related compounds like 2-chloro-4-methylaniline (B104755) and 4-chloro-2-bromoaniline, providing a reliable framework for the analysis of this compound. globalresearchonline.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for assessing its purity, identifying by-products from synthesis, and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.

In a typical RP-HPLC setup for this compound, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the ratio of the organic solvent to water (gradient or isocratic elution), the retention time of this compound can be optimized for effective separation from impurities. The addition of modifiers like trifluoroacetic acid or the use of a buffer can improve peak shape and resolution, especially for basic compounds like anilines. Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light at specific wavelengths.

Table 2: Representative HPLC Conditions for the Analysis of Aniline (B41778) Derivatives

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at a wavelength around 235-254 nm

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: Method optimization is required to achieve the best separation for a specific sample matrix.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, purity assessment, and monitoring the progress of chemical reactions. For the analysis of this compound, a TLC plate coated with a polar adsorbent like silica (B1680970) gel G or alumina (B75360) would serve as the stationary phase.

A non-polar mobile phase, or a mixture of solvents with varying polarity, is used to develop the plate. A common solvent system for aniline derivatives is a mixture of hexane (B92381) and ethyl acetate. nih.gov The components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. The separation is quantified by the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the separated spots can be achieved under UV light, as the aromatic ring is UV-active, or by using a staining agent.

Table 3: Typical TLC System for the Separation of Aniline Derivatives

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ or Alumina on glass or aluminum plates
Mobile Phase (Solvent System) Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) or Chloroform:Methanol
Visualization UV lamp (254 nm), Iodine chamber, or specific staining reagents

| Application | Qualitative purity check, reaction monitoring |

Note: The optimal solvent system depends on the specific polarity of the compounds to be separated. oup.com

Computational and Theoretical Studies on 4 Butoxy 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of 4-Butoxy-2-methylaniline. These calculations, based on the principles of quantum mechanics, provide detailed information about the molecule's geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. scispace.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By minimizing the total energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The total energy calculated by DFT is a key parameter for assessing the stability of the molecule. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com For substituted anilines, the nature and position of the substituents significantly affect the HOMO-LUMO gap. acs.org

Table 1: Representative Calculated Electronic Properties for a Substituted Aniline (B41778) using DFT

PropertyCalculated Value
Total EnergyPlaceholder Value (Hartree)
EHOMO-5.5 eV
ELUMO-0.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole MomentPlaceholder Value (Debye)

Note: The values in this table are representative for a substituted aniline and are not specific to this compound due to the absence of published data for this specific compound.

Ab Initio Methods for Electronic Properties

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate electronic properties. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for obtaining precise information about electron correlation effects.

For aniline and its derivatives, ab initio calculations have been used to study their electronic structure and properties. ajchem-a.com These methods can accurately predict properties such as ionization potential, electron affinity, and the distribution of electron density. The Mulliken atomic charges, which describe the partial charge on each atom, can be calculated to identify the most electron-rich and electron-poor regions of the molecule, offering insights into its reactivity towards electrophiles and nucleophiles. researchgate.netresearchgate.net

Table 2: Representative Calculated Mulliken Atomic Charges for a Substituted Aniline using Ab Initio Methods

AtomMulliken Charge (a.u.)
N (amino)-0.85
C (ipso-amino)0.20
C (ortho-amino)-0.15
C (meta-amino)0.05
C (para-amino)-0.10

Note: The values in this table are representative for a substituted aniline and are not specific to this compound due to the absence of published data for this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be invaluable for assigning experimental NMR signals and confirming the molecular structure.

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated. researchgate.net These calculations are based on the second derivatives of the energy with respect to the atomic positions. The predicted vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency, aiding in the interpretation of experimental vibrational spectra.

Table 3: Representative Predicted 1H and 13C NMR Chemical Shifts for a Substituted Aniline

NucleusPredicted Chemical Shift (ppm)
1H (NH2)3.5 - 4.5
1H (Aromatic)6.5 - 7.5
1H (CH3)2.0 - 2.5
1H (Butoxy)0.9 - 4.0
13C (Aromatic)110 - 150
13C (CH3)15 - 25
13C (Butoxy)14 - 70

Note: The values in this table are representative ranges for a substituted aniline and are not specific to this compound due to the absence of published data for this specific compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are essential for exploring its conformational flexibility and the influence of its environment.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, particularly in the butoxy group, which gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to determine the energy barriers for interconversion between them. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, resulting in a potential energy surface.

The rotational barrier around the C-N bond in substituted anilines is influenced by the electronic effects of the substituents. csic.es Similarly, the conformation of the butoxy chain will be determined by a balance of steric and electronic interactions. The relative energies of the different conformers can be used to determine their populations at a given temperature.

Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of this compound can be significantly influenced by the surrounding solvent. researchgate.net Molecular modeling techniques can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.

Implicit Solvent Models: These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the molecular conformation and electronic properties. umn.edu

Explicit Solvent Simulations (Molecular Dynamics): For a more detailed understanding of solute-solvent interactions, molecular dynamics (MD) simulations with explicit solvent molecules are employed. rsc.org MD simulations track the movement of all atoms in the system over time, providing insights into the dynamic behavior of the solute and the organization of solvent molecules around it. This approach is particularly useful for studying specific interactions like hydrogen bonding between the aniline's amino group and protic solvent molecules.

Reaction Mechanism Prediction and Validation

Computational studies are instrumental in elucidating the complex pathways of chemical reactions. For derivatives of aniline, such as this compound, theoretical calculations can map out the transformation from reactants to products, providing insights that are often difficult to obtain through experimental means alone.

The prediction of a reaction mechanism begins with the identification of transition states (TS), which are the energy maxima along a reaction pathway. For a reaction involving this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the specific geometry of the molecule at the transition state. This process involves sophisticated algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Once a transition state is located, its identity is confirmed by vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

To validate that the identified transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com The IRC method traces the minimum energy path downhill from the transition state on the potential energy surface. scm.com Following this path in the forward direction leads to the products, while following it in the backward direction leads to the reactants. This confirms that the calculated TS is indeed the bridge between the intended species in the proposed reaction step. For example, in studies of the reaction of similar compounds like 4-methyl aniline with hydroxyl radicals, computational methods have been used to identify the geometries of all stationary points on the potential energy surface. researchgate.netmdpi.com

Computational methods, such as the M06-2X and CCSD(T) methods combined with basis sets like 6-311++G(3df,2p), have been effectively used to calculate the energetics for reactions of related compounds like 4-methyl aniline. researchgate.netmdpi.comresearcher.life These calculations provide quantitative data on the feasibility and spontaneity of a reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For instance, a lower activation energy indicates a kinetically more favorable pathway.

Table 1: Hypothetical Energetic Profile for a Reaction of this compound

This table illustrates the type of data generated from computational studies of a hypothetical reaction, such as oxidation at the amino group. The values are for illustrative purposes and are based on typical ranges for similar aniline derivatives.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Oxidant)0.0
Transition State+15.2
Intermediate-5.4
Second Transition State+10.8
Products-22.7

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other and with other molecules determines its bulk properties and its potential to form larger, organized structures.

The this compound molecule possesses key functional groups capable of forming hydrogen bonds: the amino (-NH₂) group acts as a hydrogen bond donor, while the oxygen atom of the butoxy group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. The amino group in aniline derivatives plays a crucial role from a supramolecular chemistry perspective by enabling the formation of hydrogen bonds. researchgate.net

Theoretical calculations can be used to analyze the geometry and strength of these potential hydrogen bonds. For instance, DFT calculations can model dimers or larger clusters of this compound molecules to identify the most stable hydrogen bonding configurations. Analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can further elucidate the nature of these interactions. researchgate.net The presence of the bulky butoxy and methyl groups will sterically influence the formation of these networks, leading to specific packing arrangements in the solid state.

The intermolecular interactions, particularly hydrogen bonding and π-π stacking of the aromatic rings, can guide the self-assembly of this compound molecules into well-defined supramolecular structures. The oxidative polymerization of aniline and its derivatives is known to produce a variety of supramolecular structures, a process that can be viewed as in situ self-assembly. chemicalpapers.comsemanticscholar.org

Computational modeling can predict how these molecules might arrange themselves into larger aggregates, such as nanofibers, nanorods, or sheets. chemicalpapers.com By simulating the interactions between multiple molecules, researchers can explore the thermodynamic and kinetic factors that favor the formation of specific morphologies. This theoretical exploration is vital for designing new materials with tailored properties. For aniline derivatives, intermolecular interactions are the basis for a diversity of supramolecular structures. researchgate.net

The nitrogen atom of the amino group in this compound has a lone pair of electrons, making it a potential coordination site for transition metal ions. This property allows it to act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, often with porous structures suitable for catalysis, gas storage, and sensing. rsc.orgmdpi.com

Theoretical studies can predict the coordination behavior of this compound with various metal centers. By modeling the geometry and electronic structure of the resulting metal-ligand complexes, it is possible to screen for promising candidates for MOF synthesis. researchgate.net Computational methods can help predict the resulting framework topology and pore characteristics, guiding experimental efforts to synthesize novel MOFs with this compound as a functional linker. These frameworks could potentially be used as catalytic systems, where the properties of the MOF can be tuned by the specific nature of the organic linker.

A comprehensive search of scientific literature and research databases has been conducted to gather information on the use of This compound in the formation of porous polymers for gas storage applications.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this subject as the information is not available in the current scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The structural features of 4-Butoxy-2-methylaniline, namely the nucleophilic amino group, the electron-donating butoxy and methyl groups on the aromatic ring, and the specific substitution pattern, make it an intriguing candidate for various synthetic transformations. These characteristics are often sought after in the design and synthesis of more complex molecular structures.

Construction of Complex Organic Molecules

While specific, detailed examples of the use of this compound in the total synthesis of complex natural products or other intricate organic molecules are not extensively documented in publicly available scientific literature, its structural motifs are present in various bioactive compounds. Substituted anilines are fundamental precursors in the synthesis of a wide array of complex organic scaffolds. The presence of the butoxy and methyl groups can influence the reactivity and solubility of resulting molecules, properties that are critical in the development of new chemical entities.

Synthesis of Pharmaceutical Intermediates and Agrochemical Precursors

Aniline (B41778) derivatives are crucial intermediates in the pharmaceutical and agrochemical industries. For instance, the structurally related compound, 4-tert-Butoxy-2-methylaniline, is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This suggests a parallel potential for this compound. The lipophilic butoxy group can enhance the bioavailability of a potential drug candidate, a desirable feature in medicinal chemistry. Similarly, in the agrochemical sector, such modifications can influence the penetration of a compound through plant cuticles or insect exoskeletons.

Potential Application Area Rationale for Use of this compound
Pharmaceutical SynthesisIntroduction of a lipophilic butoxy group to modulate pharmacokinetic properties.
Agrochemical DevelopmentPotential precursor for herbicides, fungicides, or insecticides with tailored physical properties.

Integration into Advanced Materials

The functional groups on this compound offer reactive handles for its incorporation into larger material structures, such as metal-organic frameworks and functionalized polymers.

Development of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. While direct examples of this compound being used as a primary ligand in MOF synthesis are not readily found in the literature, its amine functionality provides a potential coordination site for metal ions. Furthermore, the aniline ring could be functionalized with additional coordinating groups, such as carboxylic acids or pyridyl moieties, to create bespoke linkers for MOF construction. The butoxy and methyl groups could then serve to functionalize the pores of the resulting MOF, influencing its guest-binding properties.

Functionalization of Polymeric Systems for Targeted Properties

The amine group of this compound can be used to functionalize polymeric backbones. This can be achieved through various chemical reactions, such as amide bond formation with polymers containing carboxylic acid groups, or by its use as a monomer in polymerization reactions. The incorporation of the this compound moiety into a polymer can impart specific properties, such as altered hydrophobicity, thermal stability, or optical characteristics.

Derivatization for Novel Chemical Entities

The reactivity of the aniline functional group allows for a wide range of derivatization reactions, leading to the creation of novel chemical entities with potentially interesting properties.

Derivative Class Synthetic Transformation Potential Application
AmidesAcylation of the amine groupPharmaceutical intermediates, functional materials
Schiff BasesCondensation with aldehydes or ketonesCoordination chemistry, precursors to other heterocycles
Azo CompoundsDiazotization followed by coupling with an aromatic partnerDyes and pigments, molecular switches
Heterocyclic CompoundsCyclization reactions with various reagentsBiologically active molecules, functional materials

Through these and other transformations, the core structure of this compound can be elaborated into a diverse library of new compounds for screening in various applications, from drug discovery to materials science.

Design and Synthesis of Substituted Analogues for Structure-Activity Relationship Studies

The structural framework of this compound, featuring a butoxy group and a methyl group on the aniline ring, serves as a versatile template for the design and synthesis of a diverse range of analogues. The systematic modification of this core structure is a fundamental strategy in medicinal chemistry and materials science to elucidate structure-activity relationships (SAR). SAR studies are crucial for optimizing the desired properties of a molecule, be it for biological activity or material performance.

The design of analogues of this compound can involve several key modifications:

Alteration of the Alkoxy Chain: The butoxy group can be replaced with other alkoxy groups of varying lengths (e.g., methoxy, ethoxy, hexyloxy) and branching. This allows for the investigation of the impact of hydrophobicity and steric bulk on the molecule's interactions with biological targets or its self-assembly properties in materials.

Modification of the Methyl Group: The methyl group at the 2-position can be substituted with other alkyl groups (e.g., ethyl, propyl) or electron-withdrawing/donating groups to fine-tune the electronic properties of the aniline ring.

Substitution on the Aromatic Ring: Introduction of additional substituents at other positions on the benzene (B151609) ring can further modulate the molecule's physicochemical properties.

The synthesis of these analogues typically involves multi-step organic reactions. A general synthetic approach might start from a commercially available substituted nitrophenol, followed by etherification to introduce the desired alkoxy chain and subsequent reduction of the nitro group to the aniline.

A hypothetical series of analogues and the intended SAR investigation are presented in the table below.

Analogue NameR1 (Alkoxy Group)R2 (at position 2)R3 (other substituent)Investigated Property
4-Methoxy-2-methylaniline-OCH3-CH3HBaseline electronic effects
4-Hexyloxy-2-methylaniline-O(CH2)5CH3-CH3HIncreased lipophilicity
4-Butoxy-2-ethylaniline-O(CH2)3CH3-CH2CH3HSteric hindrance at ortho position
4-Butoxy-2-methyl-5-chloroaniline-O(CH2)3CH3-CH35-ClHalogen bonding potential

Exploration of Structure-Reactivity Relationships in Novel Chemical Scaffolds

The reactivity of the amino group and the aromatic ring in this compound makes it a valuable building block for the synthesis of novel chemical scaffolds. Understanding the structure-reactivity relationships is key to predicting its behavior in various chemical transformations and designing efficient synthetic routes to complex molecules.

The electronic and steric environment of the aniline moiety in this compound influences its reactivity in several ways:

Nucleophilicity of the Amino Group: The electron-donating nature of the butoxy and methyl groups increases the electron density on the nitrogen atom, enhancing its nucleophilicity. This makes it a good candidate for reactions such as acylation, alkylation, and condensation reactions to form imines or heterocyclic systems.

Electrophilic Aromatic Substitution: The activating effect of the alkoxy and alkyl groups directs electrophilic substitution to the ortho and para positions relative to the amino group. The existing substituents, however, also introduce steric hindrance that can influence the regioselectivity of these reactions.

This compound can be utilized in various synthetic strategies to construct novel scaffolds. For instance, it can serve as a key precursor in the synthesis of heterocyclic compounds like quinolines, quinoxalines, or benzimidazoles, which are prevalent in many biologically active molecules. The specific reaction conditions and the nature of the other reactants will determine the final structure of the resulting scaffold.

The following table outlines potential reactions of this compound and the expected influence of its substituents on the outcome.

Reaction TypeReactant(s)Expected Product ScaffoldInfluence of Substituents
Skraup SynthesisGlycerol, Sulfuric acid, Oxidizing agentSubstituted quinolineThe electron-rich ring facilitates cyclization. The methyl group can influence the position of substitution on the resulting quinoline.
Condensation1,2-Dicarbonyl compoundSubstituted quinoxalineThe nucleophilic amino groups readily react. Steric hindrance from the methyl group may affect the reaction rate.
Multicomponent ReactionsAldehyde, Isocyanide, etc.Diverse complex scaffoldsThe reactivity of the aniline is crucial for the initiation of the reaction cascade.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the industrial application of specialty chemicals like 4-Butoxy-2-methylaniline is the development of synthetic routes that are not only high-yielding but also environmentally benign and cost-effective.

Advancements in Green Chemistry Principles for Industrial Applications

The application of green chemistry principles is paramount for the sustainable production of aniline (B41778) derivatives. nih.govunibo.it Traditional chemical processes often generate significant waste and may use hazardous materials. sphinxsai.com Future research directions for the synthesis of this compound should incorporate key green chemistry principles to mitigate environmental impact. nih.govnih.gov This includes designing processes that maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product, thereby reducing waste. sphinxsai.com

The pursuit of sustainability also involves the use of safer solvents and the reduction of derivatization steps. nih.gov One-pot and multicomponent procedures, which combine several synthetic steps without isolating intermediates, are promising strategies that align with waste prevention and the reduction of auxiliary substances. nih.gov Research into solvent-free reaction conditions or the use of benign solvents like water could drastically reduce the environmental footprint of this compound production.

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Designing synthetic pathways that minimize or eliminate byproducts. nih.gov
Atom Economy Maximizing the incorporation of reactant atoms into the final this compound structure. sphinxsai.com
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, bio-solvents, or eliminating them entirely. unibo.it
Reduce Derivatives Avoiding unnecessary protection/deprotection steps to reduce reagent use and waste generation. nih.gov
Catalysis Utilizing highly selective catalysts to improve reaction efficiency and reduce energy consumption.
Design for Energy Efficiency Developing synthetic methods that can be conducted at ambient temperature and pressure. nih.gov

Catalysis Development for Enhanced Selectivity and Yield

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to control reaction outcomes. For this compound, future research will likely focus on designing novel catalysts that can improve the selectivity and yield of its synthesis. Catalyst-controlled selectivity allows for the transformation of the same starting materials into a specific desired product simply by choosing the appropriate catalyst. nih.gov

The development of single-atom catalysts represents a frontier in achieving maximum atomic efficiency and selectivity in chemical production. arc.gov.au For instance, research on cobalt nanoparticles supported on nitrogen-doped carbon has demonstrated high activity for the reductive amination of carbonyl compounds to primary amines under relatively mild conditions. Applying similar catalytic systems to the synthesis of this compound could lead to more efficient and selective processes. Furthermore, catalytic systems based on palladium and norbornene have been shown to facilitate complex C-H activation and C-C bond-forming reactions, which could open new, more direct routes to substituted anilines. unipr.it

Catalyst TypePotential Advantage for this compound Synthesis
Single-Atom Catalysts Maximizes efficiency of active sites, potentially leading to higher yields and selectivity with minimal catalyst loading. arc.gov.au
Heterogeneous Catalysts (e.g., Co/N-C) Offers high activity under mild conditions and ease of separation from the reaction mixture, simplifying purification.
Homogeneous Catalysts (e.g., Palladium/Norbornene) Enables novel reaction pathways through C-H activation, potentially allowing for synthesis from simpler, more accessible starting materials. unipr.it

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling product formation. Future investigations into the synthesis and reactions of this compound will require sophisticated analytical and computational techniques to unravel the intricate details of its chemical transformations.

Real-time Monitoring of Reaction Intermediates

The ability to monitor chemical reactions as they occur provides invaluable insight into reaction kinetics, the formation of transient intermediates, and potential side reactions. In-line analytical techniques such as Raman spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be integrated with flow reactors to provide continuous, real-time data. nih.gov For example, Raman spectroscopy has been effectively used to monitor the kinetics of imine formation, a related reaction type, by tracking the intensity of specific vibrational modes of reactants and products over time. researchgate.net

Applying these real-time monitoring techniques to the synthesis of this compound could enable precise optimization of parameters like temperature, pressure, and reactant concentrations to maximize conversion and minimize byproduct formation. nih.gov Furthermore, techniques like triple quadrupole mass spectrometry have been used to probe the individual steps in complex catalytic cycles, such as the Buchwald-Hartwig amination, under realistic reaction conditions, offering a powerful method for mechanistic investigation. chemrxiv.orgresearchgate.net

Advanced Spectroscopic and Computational Integration for Mechanistic Proof

The combination of experimental spectroscopic data with high-level computational chemistry provides a powerful approach for elucidating reaction mechanisms and understanding molecular structure. Spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are used to characterize the structure of aniline derivatives and their reaction products. rsc.orgnih.gov

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can be used to predict molecular geometries, vibrational frequencies, and thermodynamic parameters. researchgate.net By comparing computationally predicted spectra with experimentally measured spectra, researchers can confirm the structure of reaction intermediates and transition states. This integrated approach has been successfully applied to study the structural and vibrational properties of various substituted anilines. researchgate.net Future research on this compound would benefit from using these combined techniques to build a comprehensive mechanistic picture of its formation and subsequent reactions.

Exploration of Novel Reactivity Patterns

Beyond its role as a synthetic intermediate, future research should explore the untapped potential and novel reactivity patterns of this compound. The specific arrangement of the butoxy, methyl, and amino groups on the aromatic ring could lead to unique chemical behaviors and applications. For instance, research into other aniline derivatives has shown that they can be polymerized to create materials with interesting electronic properties for use in chemical sensors. rsc.org Investigating the polymerization of this compound could yield new functional polymers.

Additionally, the aniline moiety is a key structural component in many biologically active compounds. Studies have explored combining aniline structures with other pharmacologically relevant systems, such as 1,2,3-triazoles, to create new potential drug candidates. nih.gov Exploring the incorporation of the this compound scaffold into more complex molecular architectures could lead to the discovery of compounds with novel biological or material properties.

Investigation of Unconventional Activation Methods

Traditional synthetic methods often rely on thermal heating to overcome activation energy barriers. However, a growing field of research focuses on unconventional activation methods that can offer unique reactivity, improved yields, and milder reaction conditions. The application of these methods to the synthesis and transformation of this compound represents a fertile ground for discovery.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Future studies could explore the use of this compound as a substrate in photoredox-catalyzed reactions. For instance, its amino group could participate in the formation of radical intermediates, enabling novel coupling reactions that are not accessible through traditional thermal methods. Research in this area would involve screening various photocatalysts, light sources, and reaction partners to understand the scope and limitations of these transformations. A potential advantage of photochemistry is the ability to achieve high levels of selectivity under mild conditions.

Sonochemistry: The use of ultrasound to induce chemical reactions, known as sonochemistry, can promote reactions through acoustic cavitation. This phenomenon creates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. Investigating the effect of ultrasound on reactions involving this compound could lead to accelerated reaction rates and the formation of unique products. For example, sonication could enhance the efficiency of metal-catalyzed cross-coupling reactions or facilitate the synthesis of heterocyclic structures derived from this aniline.

Microwave-Assisted Synthesis: Microwave irradiation has become a common technique to dramatically reduce reaction times, often from hours to minutes. The application of microwave-assisted synthesis to reactions involving this compound could significantly improve the efficiency of known transformations and enable the discovery of new ones. The high efficiency of microwave heating can be particularly beneficial for reactions that are sluggish at ambient temperatures.

Electrosynthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, offering a green and often highly selective alternative to traditional reagent-based methods. The aniline moiety of this compound is redox-active, making it a prime candidate for electrochemical transformations. Future research could focus on the electro-oxidative coupling of this compound with various nucleophiles or its use in electrochemically mediated polymerization reactions.

Activation MethodPotential Application for this compoundKey Advantages
Photocatalysis C-N and C-C bond formation, radical-mediated reactionsHigh selectivity, mild conditions, sustainable
Sonochemistry Accelerated reaction rates, synthesis of novel structuresEnhanced reactivity, potential for unique product formation
Microwave-Assisted Rapid synthesis of derivatives and heterocyclic systemsDrastic reduction in reaction times, improved yields
Electrosynthesis Oxidative coupling reactions, polymerizationGreen chemistry, high selectivity, reagent-free

Development of Cascade and Multicomponent Reactions

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly desirable for their atom and step economy. The development of such reactions involving this compound is a key area for future research. Substituted anilines are valuable components in various MCRs, such as the Ugi and Passerini reactions, which are instrumental in the rapid generation of molecular diversity for drug discovery and materials science. wikipedia.orgorganic-chemistry.org

Cascade Reactions: The structure of this compound, with its nucleophilic amino group and activated aromatic ring, provides opportunities for designing novel cascade reactions. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization onto the aromatic ring to construct complex heterocyclic scaffolds. Research in this area would focus on the design of suitable reaction partners and catalysts to trigger and control these cascades. Gold-catalyzed reactions, for instance, have been shown to facilitate cascade syntheses starting from substituted anilines to produce imines and secondary amines. nih.gov

Multicomponent Reactions: this compound can serve as the amine component in a variety of MCRs. Investigating its reactivity in well-established MCRs like the Mannich, Ugi, and Passerini reactions could lead to the synthesis of novel libraries of complex molecules. wikipedia.orgorganic-chemistry.orgoarjbp.comnih.govwikipedia.org The steric and electronic properties of the butoxy and methyl substituents on the aniline ring could influence the stereoselectivity and yield of these reactions, offering a rich area for systematic study. For instance, photo-driven, metal-free multicomponent reactions have been developed for the synthesis of secondary amines from anilines, aldehydes, and other components. rsc.org

Integration into Emerging Chemical Technologies

The translation of novel chemical discoveries from the laboratory to industrial-scale production is a significant challenge. Emerging technologies like flow chemistry and machine learning are revolutionizing this process, and the integration of this compound into these platforms is a critical next step.

Application in Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. The synthesis and derivatization of substituted anilines are well-suited for flow chemistry processes. acs.org

Future research would involve developing continuous flow processes for the synthesis of this compound itself, as well as its subsequent transformations. This would require the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading in a flow reactor. The ability to safely handle hazardous reagents and intermediates in a closed-loop system makes flow chemistry particularly attractive for industrial applications. Furthermore, the integration of in-line purification and analysis techniques could enable the development of fully automated, multi-step syntheses involving this compound. The chemoenzymatic synthesis of anilines has also been demonstrated in continuous flow, offering a sustainable alternative to traditional methods. nih.gov

Flow Chemistry ParameterArea of Investigation for this compoundPotential Benefits
Reactor Design Packed-bed reactors, microreactorsImproved heat and mass transfer, enhanced safety
Process Optimization Temperature, pressure, flow rate, catalyst loadingIncreased yield and purity, reduced reaction time
Automation In-line purification and analysisHigh-throughput synthesis, process consistency

Machine Learning-Assisted Synthesis and Property Prediction

Machine learning and artificial intelligence are becoming indispensable tools in modern chemistry, capable of predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties.

Synthesis Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. As more data on the reactivity of substituted anilines becomes available, these models could be applied to predict novel and efficient synthetic routes to derivatives of this compound. This would accelerate the discovery of new reactions and reduce the need for extensive empirical screening.

Property Prediction: In addition to synthesis, machine learning can be used to predict the physicochemical and biological properties of molecules. By training models on data for structurally similar compounds, it would be possible to predict properties of new derivatives of this compound before they are synthesized. This predictive capability is invaluable in areas such as drug discovery and materials science, where it can be used to prioritize the synthesis of compounds with the most promising profiles. For example, computational models can predict the pharmacokinetic profiles of aniline derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Butoxy-2-methylaniline, and how can reaction efficiency be maximized?

  • Methodology :

  • Nucleophilic substitution : React 2-methyl-4-nitroanisole with butanol under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
  • Yield optimization : Employ microwave-assisted synthesis to reduce reaction time (e.g., 120°C, 30 minutes) and improve selectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Prioritize signals for the butoxy chain (δ 1.0–1.6 ppm for CH₂ groups, δ 3.9 ppm for OCH₂) and aromatic protons (δ 6.6–7.2 ppm for substituent-sensitive peaks) .
  • X-ray crystallography : Confirm molecular geometry (e.g., all-trans conformation of the butoxy chain) using single-crystal analysis at 173 K (R factor ≤0.042) .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods or ensure continuous airflow to avoid inhalation (P271) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous waste (UN2811).

Advanced Research Questions

Q. How can computational chemistry approaches, such as DFT, be applied to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model HOMO-LUMO gaps and Fukui indices for electrophilic/nucleophilic sites.
  • Solvent effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF) and predict solubility trends.
  • Validation : Cross-reference computed vibrational spectra with experimental IR data to assess accuracy.

Q. What strategies are recommended for resolving contradictions in reported thermodynamic data (e.g., solubility, stability) of this compound across different studies?

  • Methodology :

  • Systematic review : Apply PRISMA guidelines to assess study quality, focusing on variables like solvent purity, temperature control, and analytical methods .
  • Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere).
  • Meta-analysis : Use R or Python to aggregate data and identify outliers via Grubbs’ test (α=0.05).

Q. What experimental design considerations are essential when investigating the catalytic applications of this compound in cross-coupling reactions?

  • Methodology :

  • Catalyst screening : Test palladium (Pd(OAc)₂) and copper (CuI) catalysts in Suzuki-Miyaura coupling with aryl halides.
  • Kinetic studies : Monitor reaction progress via GC-MS at 10-minute intervals to identify rate-limiting steps.
  • Solvent selection : Compare DMF (high polarity) vs. toluene (low polarity) to optimize yield and regioselectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.